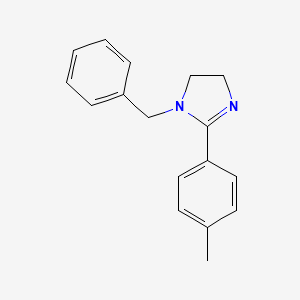
ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring with specific stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of D-limonene as a starting material. The process includes double bond addition and hydroxyl protection, followed by elimination reaction and continuous deprotection . This method is advantageous due to its high chiral selectivity and yield of over 70%.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (1S,4R)-4-tert-butyl-1-hydroxycycloheptane-1-carboxylate: This compound has a similar structure but with a different ring size and substituents.
(1S,4R)-4-ethyl-1-methylbicyclo[3.2.1]octane: Another structurally related compound with different functional groups and ring systems.
Uniqueness
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
Eigenschaften
CAS-Nummer |
61203-59-6 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,8-9,11H,3-5H2,1-2H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
ZCSQROHNFGOIGE-BDAKNGLRSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CC[C@H](C=C1C)O |
Kanonische SMILES |
CCOC(=O)C1CCC(C=C1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


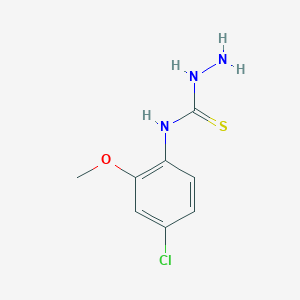

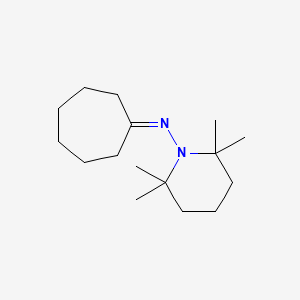
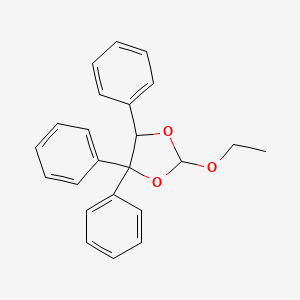

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
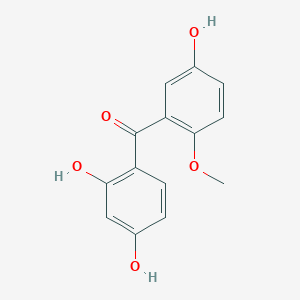
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
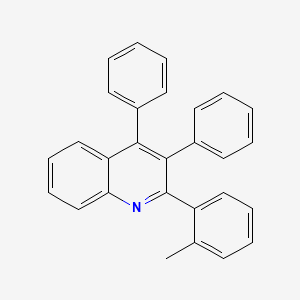
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)
